molecular formula C12H18O B14343118 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde CAS No. 92749-26-3

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde

Katalognummer: B14343118
CAS-Nummer: 92749-26-3
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: IYACDLHASIGPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and an aldehyde functional group at the first carbon position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a strong base, such as sodium hydride (NaH), to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbuta-1,2-dien-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carboxylic acid

    Reduction: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-methanol

    Substitution: Products vary based on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the 3-methylbuta-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.

    1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.

Uniqueness

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the 3-methylbuta-1,2-dien-1-yl group and the aldehyde functional group. This combination allows it to undergo a wide range of chemical reactions and makes it a versatile compound in organic synthesis and research applications.

Eigenschaften

CAS-Nummer

92749-26-3

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h9-10H,3-5,7-8H2,1-2H3

InChI-Schlüssel

IYACDLHASIGPHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=C=CC1(CCCCC1)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.